molecular formula C13H9ClN2S B11859144 4-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile CAS No. 1346707-57-0

4-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile

Cat. No.: B11859144
CAS No.: 1346707-57-0
M. Wt: 260.74 g/mol
InChI Key: XLXHFYLNOFFBCC-UHFFFAOYSA-N
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Description

4-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile is a chemical compound with the molecular formula C13H9ClN2S and a molecular weight of 260.74 g/mol . This compound is characterized by the presence of a chloropyridine ring, a thioether linkage, and a benzonitrile group. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile typically involves the reaction of 4-chloropyridine-2-thiol with a suitable benzonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the thioether bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

4-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile reagent in organic synthesis and its effectiveness in various biological applications .

Properties

CAS No.

1346707-57-0

Molecular Formula

C13H9ClN2S

Molecular Weight

260.74 g/mol

IUPAC Name

4-[(4-chloropyridin-2-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C13H9ClN2S/c14-12-5-6-16-13(7-12)17-9-11-3-1-10(8-15)2-4-11/h1-7H,9H2

InChI Key

XLXHFYLNOFFBCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=C2)Cl)C#N

Origin of Product

United States

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